Acide N-méthyl-D-aspartique

Vue d'ensemble

Description

N-Methyl-D-aspartic acid (NMDA) is an endogenously generated molecule found in the nervous system and endocrine glands of rats . It is present at low levels in the adenohypophysis, hypothalamus, brain, and testis . NMDA is derived from D-Asp by an S-adenosylmethionine-dependent enzyme also referred to as NMDA synthase . It is an excitatory amino acid neurotransmitter and a selective agonist of the glutamate receptor that regulates Ca 2+ channels . NMDA receptors are involved in the “fine tuning” of synaptic connections in the developing brain .

Molecular Structure Analysis

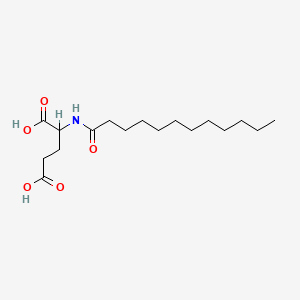

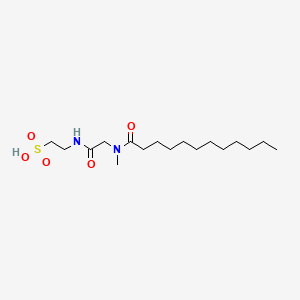

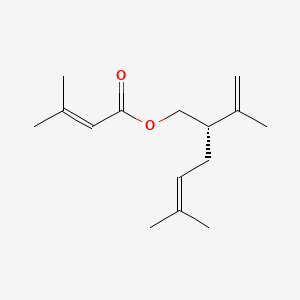

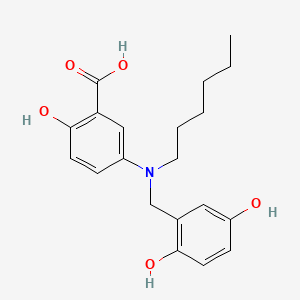

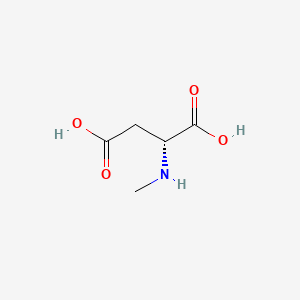

NMDA is an amino acid derivative that acts as a specific agonist at the NMDA receptor, mimicking the action of glutamate . It has a molecular formula of C5H9NO4 and a molar mass of 147.130 g·mol −1 . The structure of NMDA includes a carboxyl group (-COOH), an amino group (-NH2), and a side chain that contains a methylamino group (-NH-CH3) .

Physical And Chemical Properties Analysis

NMDA appears as white, opaque crystals . It has a melting point of 189 to 190 °C . The log P value is 1.39, indicating its partition coefficient between octanol and water . It is also hygroscopic .

Applications De Recherche Scientifique

Acide N-méthyl-D-aspartique (NMDA) : Applications de la recherche scientifique

Régulation neuroendocrine : Le NMDA joue un rôle crucial dans la libération d'hormones telles que l'hormone lutéinisante et la prolactine dans l'hypophyse, ainsi que l'hormone de libération des gonadotropines dans l'hypothalamus. Il agit comme un agoniste spécifique des récepteurs du glutamate de type NMDA, qui sont impliqués dans la régulation neuroendocrine .

Agent thérapeutique potentiel : La recherche indique que le NMDA a un potentiel significatif en tant que médicament pour traiter des affections telles que le diabète, la maladie de Parkinson et la maladie d'Alzheimer en raison de son rôle dans la neurotransmission et la plasticité synaptique .

Neurotransmission excitatrice : Les récepteurs NMDA sont des canaux ioniques contrôlés par un ligand activés par le glutamate. Ils médient la composante lente de la neurotransmission excitatrice dans le système nerveux central (SNC) et sont essentiels pour induire des changements à long terme dans la plasticité synaptique .

Régulation de la croissance des cellules cancéreuses : Les récepteurs NMDA se sont avérés être régulés à la hausse dans diverses cellules cancéreuses et tumeurs, jouant un rôle actif dans la régulation de la croissance des cellules cancéreuses. Les antagonistes de ces récepteurs peuvent affecter la viabilité des cellules cancéreuses et interférer avec la croissance tumorale .

Résolution chirale : Le NMDA a été utilisé dans des processus de résolution chirale, qui sont importants pour la production de substances énantiomériquement pures, un aspect clé de la recherche pharmaceutique .

Mécanisme D'action

Target of Action

N-Methyl-D-aspartic acid (NMDA) is an amino acid derivative that acts as a specific agonist at the NMDA receptor . The primary target of NMDA is the NMDA receptor , which is a glutamate receptor and predominantly a calcium ion channel found in neurons . This receptor is crucial in the release of luteinizing hormone and prolactin in the pituitary gland and gonadotropin-releasing hormone in the hypothalamus .

Mode of Action

NMDA mimics the action of glutamate, the neurotransmitter which normally acts at the NMDA receptor . Unlike glutamate, NMDA only binds to and regulates the NMDA receptor and has no effect on other glutamate receptors . The mechanism of action for the NMDA receptor involves a specific agonist binding to its NR2 subunits, opening a non-specific cation channel, which can allow the passage of calcium and sodium ions into the cell and potassium ions out of the cell . Therefore, NMDA receptors will only open if glutamate is in the synapse and concurrently the postsynaptic membrane is already depolarized .

Biochemical Pathways

NMDA receptors play a significant role in various biochemical pathways. They are involved in the “fine-tuning” of synaptic connections in the developing brain . The NMDA receptor-related calcium transporting signaling pathway is also affected . Over-excitation of NMDA receptors causes neuronal degeneration and cell death .

Pharmacokinetics

It’s known that multiple routes of administration, each with unique pharmacokinetics, have been investigated for related compounds .

Result of Action

The activation of NMDA receptors results in the opening of the ion channel that is nonselective to cations . This leads to a flow of predominantly calcium, sodium, and potassium ions into and out of the cell . Calcium flux through NMDA receptors, in particular, is thought to be critical in synaptic plasticity, a cellular mechanism for learning and memory . Overactivation of NMDAR by NMDA agonists increases the cytosolic concentrations of calcium and zinc, which significantly contributes to neural death .

Action Environment

The action of NMDA is influenced by various environmental factors. For instance, the presence of magnesium and zinc ions can bind and prevent other cations from flowing through the open ion channel . A voltage-dependent flow of ions is made possible by the depolarization of the cell, which displaces and repels the magnesium and zinc ions from the pore .

Safety and Hazards

Orientations Futures

NMDA receptors play a critical role in the modulation of both acute and chronic pain . Research efforts have primarily focused on postsynaptic NMDA receptors, despite findings that presynaptic NMDA receptors can undergo similar plastic changes to their postsynaptic counterparts . A more complete understanding of presynaptic NMDA receptor function and modulation across pain states is needed to shed light on potential new therapeutic treatments for chronic pain .

Propriétés

IUPAC Name |

(2R)-2-(methylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-6-3(5(9)10)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKKHZGPKSLGJE-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041082 | |

| Record name | N-Methyl-D-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Methyl-D-aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002393 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>22.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500421 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

6384-92-5 | |

| Record name | NMDA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6384-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-D-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006384925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-D-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL-D-ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1903B9Q6PI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Methyl-D-aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002393 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187 - 192 °C | |

| Record name | N-Methyl-D-aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002393 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.